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Compound of Interest

Compound Name: 3-Amino-2-cyclohexen-1-one

Cat. No.: B1266254 Get Quote

Introduction

3-Amino-2-cyclohexen-1-one, a cyclic enaminone, is a privileged scaffold in medicinal

chemistry. Its unique structural and electronic properties make it a versatile starting material for

the synthesis of a diverse range of biologically active heterocyclic compounds. The presence of

a conjugated system involving an amino group, a double bond, and a ketone confers specific

reactivity, allowing for modifications at multiple positions. This scaffold has been successfully

employed in the development of novel therapeutic agents targeting various diseases, including

inflammatory disorders and cancer.[1][2][3] Its utility as a building block stems from its

straightforward synthesis and its capacity to serve as a template for creating libraries of

compounds for structure-activity relationship (SAR) studies.[1][4][5]

Key Applications in Drug Discovery
The 3-amino-2-cyclohexen-1-one core has been instrumental in the discovery of potent

modulators of several key biological targets.

Anti-inflammatory Agents
Derivatives of this scaffold have shown significant promise as anti-inflammatory agents through

multiple mechanisms of action.

CXCR2 Antagonism: The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled

receptor (GPCR) that plays a critical role in the chemotaxis of neutrophils to sites of
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inflammation.[1] Antagonism of this receptor is a key strategy for treating inflammatory

diseases. A series of 3-amino-2-cyclohexen-1-one derivatives have been synthesized and

identified as novel and potent CXCR2 antagonists.[1] SAR studies revealed that

modifications to the amino and carboxamide moieties significantly influence antagonist

activity, leading to the identification of compounds with IC50 values in the low micromolar

range.[1] These compounds were shown to inhibit downstream signaling of CXCR2 without

exhibiting cytotoxicity, highlighting their therapeutic potential.[1]

Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of COX-2 is a well-established

approach for treating inflammation and pain while minimizing the gastrointestinal side effects

associated with non-selective NSAIDs. The cyclic enaminone structure of 3-amino-2-
cyclohexen-1-one has been identified as a new chemotype for developing selective COX-2

inhibitors.[6] Several synthesized derivatives demonstrated predominant inhibition of COX-2

over COX-1, with some compounds showing anti-inflammatory activity in vivo comparable or

superior to celecoxib and diclofenac.[6]

Anticancer Activity
The cyclohexenone moiety is a known Michael acceptor and has been incorporated into

various anticancer compounds.[3] Derivatives of 3-amino-2-cyclohexen-1-one have been

investigated for their potential as anticancer agents. Studies on related ethyl 3,5-diphenyl-2-

cyclohexenone-6-carboxylate derivatives have shown that these compounds can inhibit the

growth of cancer cells, such as HCT116 colon cancer cells, through the induction of apoptosis.

[3] The mechanism often involves the activation of apoptosis-regulatory proteins like caspases.

[3] Furthermore, some of these derivatives have also been found to inhibit acetylcholinesterase

(AChE), an enzyme implicated in the proliferation of certain cancer cells.[3]

Quantitative Data Summary
The biological activities of various 3-Amino-2-cyclohexen-1-one derivatives are summarized

below.

Table 1: CXCR2 Antagonist Activity of 3-Amino-2-cyclohexen-1-one Derivatives[1]
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Compound ID
R1 Group (at
Amino position)

R2 Group (at
Carboxamide)

CXCR2 Tango
Assay IC50 (µM)

16 Benzyl Phenyl 5.6

40 Benzyl 4-Fluorophenyl 5.3

41 Benzyl

3-

(Trifluoromethyl)pheny

l

2.9

42 Benzyl

4-

(Trifluoromethyl)pheny

l

2.5

47 2-Methoxybenzyl Phenyl 7.9

Table 2: Selective COX-2 Inhibitory Activity of Cyclic Enaminone Derivatives[6]

Compound ID Modification
COX-1 IC50
(µM)

COX-2 IC50
(µM)

Selectivity
Index (SI =
IC50 COX-
1/IC50 COX-2)

7d
N-Aryl

substitution
>100 1.35 >74.09

8
N-Alkyl

substitution
18.28 0.94 19.45

9
N-Heteroaryl

substitution
>100 0.92 >108.68

Celecoxib Reference Drug 15.2 0.04 380

Diclofenac Reference Drug 1.2 0.08 15
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Drug Discovery Workflow

3-Amino-2-cyclohexen-1-one Scaffold

Synthesis of Derivative Library
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1266254?utm_src=pdf-body-img
https://www.benchchem.com/product/b1266254?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

2. 3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one|CAS 400873-21-4 [benchchem.com]

3. researchgate.net [researchgate.net]

4. mdpi.com [mdpi.com]

5. niper.gov.in [niper.gov.in]

6. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes: 3-Amino-2-cyclohexen-1-one in
Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266254#application-of-3-amino-2-cyclohexen-1-
one-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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